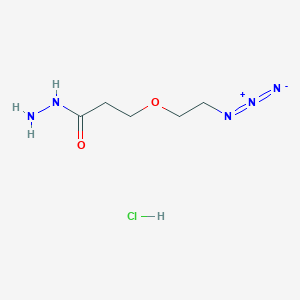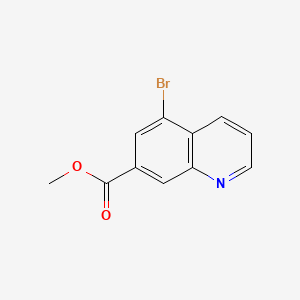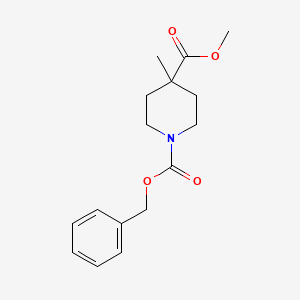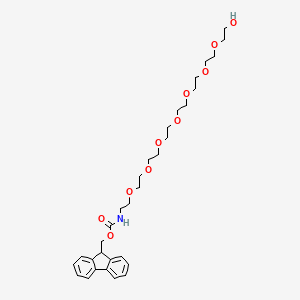
Azido-PEG1-Hydrazide HCl Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG1-Hydrazide HCl Salt is a bifunctional polyethylene glycol linker containing an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide HCl Salt involves the reaction of a polyethylene glycol derivative with azide and hydrazide functional groups. The azide group is introduced via nucleophilic substitution, while the hydrazide group is typically formed through the reaction of a hydrazine derivative with an ester or acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for pharmaceutical and biotechnological applications.
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG1-Hydrazide HCl Salt undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages
Hydrazone Formation: The hydrazine moiety reacts with aldehydes to form hydrazone bonds
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) catalysts and mild reaction conditions.
Hydrazone Formation: Requires aldehydes and is usually carried out in aqueous or organic solvents under mild conditions
Major Products
Triazole Linkages: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.
Hydrazone Bonds: Formed from the reaction of the hydrazine moiety with aldehydes
Applications De Recherche Scientifique
Azido-PEG1-Hydrazide HCl Salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of Azido-PEG1-Hydrazide HCl Salt involves its bifunctional nature:
Azide Group: Reacts with alkynes, BCN, and DBCO to form stable triazole linkages through Click Chemistry
Hydrazine Moiety: Reacts with aldehydes to form hydrazone bonds, which are semi-permanent and can be used for reversible conjugation
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG4-Hydrazide HCl Salt: Contains a longer polyethylene glycol spacer, which increases solubility in aqueous media.
Azido-PEG2-Hydrazide HCl Salt: Similar structure but with a different length of the polyethylene glycol chain.
Uniqueness
Azido-PEG1-Hydrazide HCl Salt is unique due to its specific combination of azide and hydrazide functional groups, which allows for versatile applications in Click Chemistry and bioconjugation.
Propriétés
Formule moléculaire |
C5H12ClN5O2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
3-(2-azidoethoxy)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N5O2.ClH/c6-9-5(11)1-3-12-4-2-8-10-7;/h1-4,6H2,(H,9,11);1H |
Clé InChI |
UCABSKJXAIIZPM-UHFFFAOYSA-N |
SMILES canonique |
C(COCCN=[N+]=[N-])C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)









